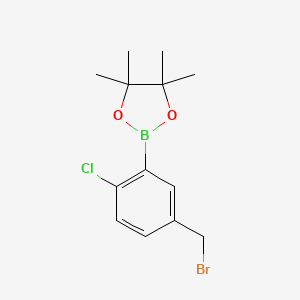![molecular formula C26H24N4O6 B12496750 Methyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496750.png)
Methyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester group, a nitrophenyl carbonyl group, and a piperazine ring, making it a molecule of interest for its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the nitrophenyl carbonyl group: This step involves the reaction of the benzoate ester with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the piperazine derivative: The final step involves the reaction of the intermediate product with 4-(phenylcarbonyl)piperazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Methyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can be compared with other similar compounds, such as:
Methyl 3-{[(3,6-dichlorobenzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate: Similar structure but with different substituents, leading to variations in chemical and biological properties.
This compound derivatives: Variations in the substituents on the aromatic rings can lead to different reactivity and applications.
Propriétés
Formule moléculaire |
C26H24N4O6 |
|---|---|
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C26H24N4O6/c1-36-26(33)20-10-11-23(22(17-20)27-24(31)19-8-5-9-21(16-19)30(34)35)28-12-14-29(15-13-28)25(32)18-6-3-2-4-7-18/h2-11,16-17H,12-15H2,1H3,(H,27,31) |
Clé InChI |
KWRFSUWVCTYDAH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496668.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496671.png)
![5-[(1-Benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12496674.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496691.png)
![Methyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496693.png)

![2-({5-Chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12496701.png)
![1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12496707.png)
![methyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12496718.png)
![2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine](/img/structure/B12496721.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-methylphenyl)glycinamide](/img/structure/B12496727.png)
![Tert-butyl 2-[(piperazin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B12496743.png)


